molecular formula C22H22N4O3S B2939192 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide CAS No. 894025-68-4

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide

Cat. No.: B2939192
CAS No.: 894025-68-4
M. Wt: 422.5
InChI Key: XZOUJBHYMMWSMM-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazolo[3,2-b][1,2,4]triazole intermediate reacts with 3,4-dimethoxyphenyl halides.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction using ethyl halides.

    Formation of the Final Amide: The final step involves the reaction of the intermediate with phenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Use of Catalysts and Optimized Reaction Conditions: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for electrophilic aromatic substitution.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for developing new drugs due to its potential biological activities.

    Biological Studies: Used in studying enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide: can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives.

    Similar Compounds: Include other derivatives with different substituents on the phenyl or thiazole rings.

Uniqueness

    Structural Uniqueness: The combination of the thiazolo[3,2-b][1,2,4]triazole core with the 3,4-dimethoxyphenyl and phenylacetamide groups provides a unique scaffold that may exhibit distinct biological activities.

    Functional Uniqueness: The specific substituents and their positions can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-28-18-9-8-16(13-19(18)29-2)21-24-22-26(25-21)17(14-30-22)10-11-23-20(27)12-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOUJBHYMMWSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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